molecular formula C17H26N2O4 B2851029 1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361791-83-3

1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2851029
CAS RN: 2361791-83-3
M. Wt: 322.405
InChI Key: OVNJTQICTGNZRL-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic the basic nitrogen atom of many biomolecules . It also contains a 1,3-dioxolane ring, which is a type of acetal and is often used as a protecting group in organic synthesis .


Molecular Structure Analysis

The compound contains a conjugated system, which could potentially have interesting electronic properties. The presence of multiple rings could also result in a rigid structure, which can have significant effects on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the presence of a polar carbonyl group could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperidine ring act as antagonists or agonists at various receptors .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being developed as a drug, future studies could focus on optimizing its activity at the target receptor, reducing its toxicity, and improving its pharmacokinetic properties .

properties

IUPAC Name

1-[4-[3-(1,3-dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-2-15(20)18-8-5-13(6-9-18)16(21)19-7-3-4-14(12-19)17-22-10-11-23-17/h2,13-14,17H,1,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNJTQICTGNZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

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